

Pharmacological Profile of 4-Hydroxyphenyl Carvedilol: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Carvedilol metabolite 4-Hydroxyphenyl Carvedilol*

Cat. No.: *B193036*

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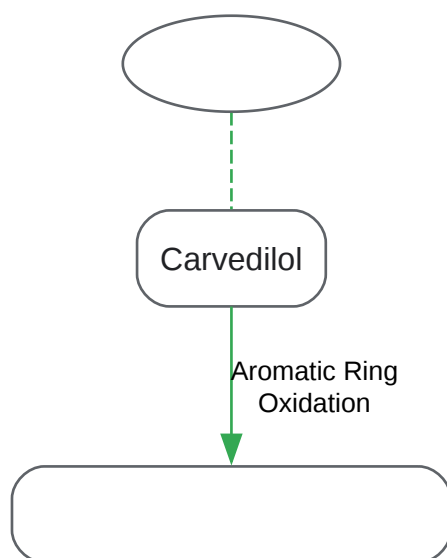
For Researchers, Scientists, and Drug Development Professionals

Introduction

Carvedilol is a third-generation, non-selective beta-blocker with additional alpha-1 adrenergic receptor blocking and antioxidant properties, widely used in the management of cardiovascular diseases.[1][2] Following administration, carvedilol is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2D6 and CYP2C9, leading to the formation of several metabolites.[3] Among these, 4-Hydroxyphenyl Carvedilol has garnered significant interest due to its potent pharmacological activity. This technical guide provides a comprehensive overview of the pharmacological profile of 4-Hydroxyphenyl Carvedilol, summarizing key data on its receptor binding, functional activity, pharmacokinetics, and metabolic pathways.

Metabolism of Carvedilol to 4-Hydroxyphenyl Carvedilol

Carvedilol undergoes aromatic ring oxidation to produce the 4-Hydroxyphenyl metabolite, a reaction primarily catalyzed by the CYP2D6 enzyme.[3] Genetic polymorphisms in CYP2D6 can influence the plasma concentrations of carvedilol and its metabolites.[3]



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Metabolic conversion of Carvedilol to 4-Hydroxyphenyl Carvedilol.

Receptor Binding Affinity and Functional Activity

4-Hydroxyphenyl Carvedilol exhibits a distinct receptor interaction profile compared to its parent compound. Preclinical studies have consistently shown that it is a significantly more potent beta-adrenoceptor antagonist.[4]

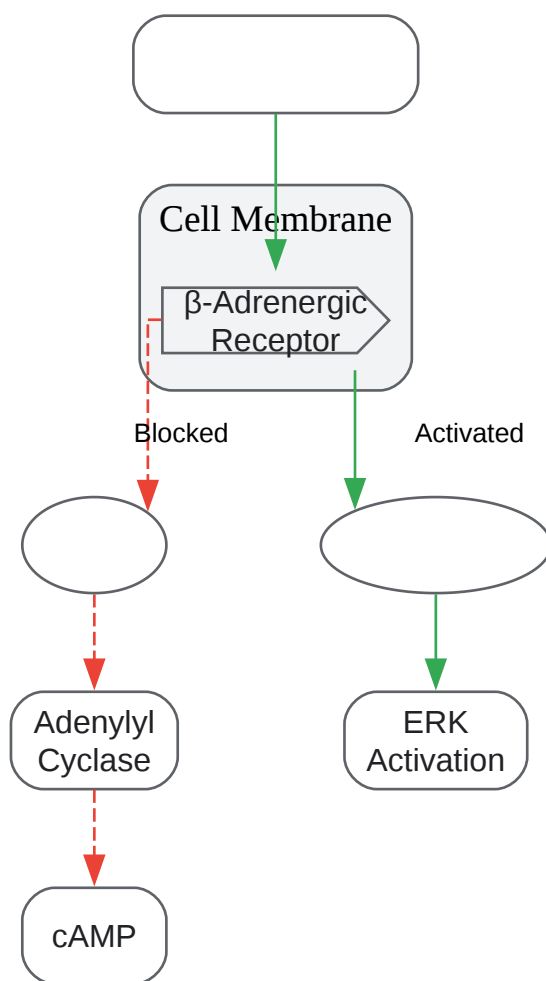
Adrenergic Receptor Binding and Potency

While specific K_i values for 4-Hydroxyphenyl Carvedilol at α_1 , β_1 , and β_2 adrenergic receptors are not consistently reported across the literature, it is widely cited that the 4'-hydroxyphenyl metabolite is approximately 13 times more potent than carvedilol for β -blockade.[4] In contrast, the vasodilating activity of 4-Hydroxyphenyl Carvedilol, which is attributed to α_1 -adrenoceptor blockade, is weaker than that of carvedilol.[4]

Compound	Receptor Target	Potency Comparison vs. Carvedilol	Reference
4-Hydroxyphenyl Carvedilol	β -Adrenergic Receptors	~13-fold more potent in β -blockade	[4]
4-Hydroxyphenyl Carvedilol	α 1-Adrenergic Receptors	Weaker vasodilating activity	[4]
Carvedilol	β 1-Adrenergic Receptor	KD of approximately 4-5 nM	[5]
Carvedilol	β 2-Adrenergic Receptor	$-\log KB = 10.13 \pm 0.08$ (13-fold more potent than at β 1)	[6]
Carvedilol	α 1-Adrenergic Receptors	β 1: α 1 blocking relative potency of 1.7-fold	[5]

Biased Agonism and Downstream Signaling

Carvedilol is recognized as a "biased agonist" at the β 2-adrenergic receptor, meaning it antagonizes Gs-protein-mediated adenylyl cyclase activation while simultaneously stimulating β -arrestin-dependent signaling pathways, such as the activation of extracellular signal-regulated kinase (ERK). [7][8][9] This biased signaling is hypothesized to contribute to its unique clinical efficacy. [7] Carvedilol's stimulation of β -arrestin signaling has been shown to be dependent on Gai protein recruitment to the β 1-adrenergic receptor. [10] While direct studies on the biased agonism of 4-Hydroxyphenyl Carvedilol are limited, its structural similarity and potent β -blocking activity suggest it may share some of these properties.



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Hypothesized biased agonism of 4-Hydroxyphenyl Carvedilol.

Pharmacokinetic Profile

The pharmacokinetic properties of 4-Hydroxyphenyl Carvedilol have been characterized in human plasma following oral administration of carvedilol. Generally, the plasma concentrations of the metabolite are about one-tenth of those observed for the parent drug.^{[4][7]}

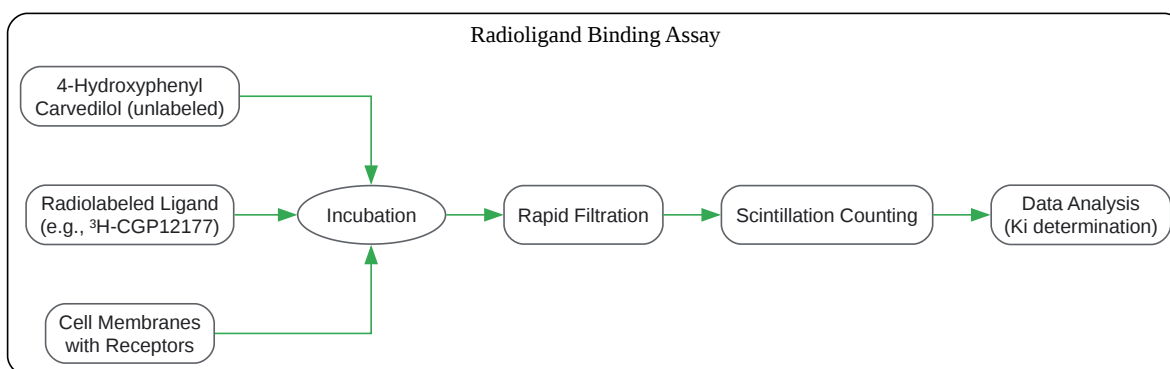
Parameter	Carvedilol (6.25 mg dose)	4-Hydroxyphenyl Carvedilol	Reference
C _{max} (ng/mL)	21.26 ± 9.23	2.42 ± 2.07	[11]
AUC _{0-t} (ng·h/mL)	66.95 ± 29.45	5.93 ± 3.51	[11]
AUC _{0-inf} (ng·h/mL)	68.54 ± 30.11	6.78 ± 3.49	[11]
T _{1/2} (h)	6.30 ± 1.95	6.31 ± 6.45	[11]

Experimental Protocols

This section provides an overview of the methodologies used to characterize the pharmacological profile of 4-Hydroxyphenyl Carvedilol.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to a specific receptor.



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Workflow for a radioligand binding assay.

Methodology:

- **Membrane Preparation:** Cell membranes expressing the target adrenergic receptor subtype are prepared.
- **Incubation:** Membranes are incubated with a known concentration of a radiolabeled ligand (e.g., [³H]prazosin for α 1, [¹²⁵I]cyanopindolol for β -receptors) and varying concentrations of the unlabeled competitor (4-Hydroxyphenyl Carvedilol).
- **Separation:** Bound and free radioligand are separated by rapid filtration through glass fiber filters.
- **Quantification:** The amount of bound radioactivity on the filters is quantified using a scintillation counter.
- **Data Analysis:** The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibitory constant (K_i) is then calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of a compound to modulate the production of cyclic AMP (cAMP), a second messenger downstream of Gs- and Gi-coupled receptors.

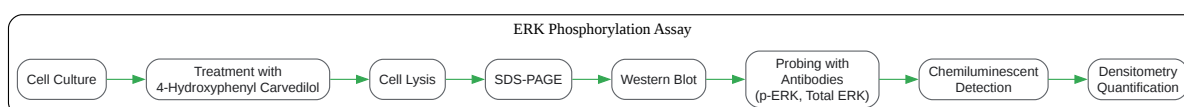
Methodology:

- **Cell Culture:** Cells expressing the β -adrenergic receptor of interest are cultured in multi-well plates.
- **Pre-treatment:** Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
- **Stimulation:** Cells are stimulated with an agonist (e.g., isoproterenol) in the presence of varying concentrations of the antagonist (4-Hydroxyphenyl Carvedilol).
- **Lysis and Detection:** Cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing techniques like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

- **Data Analysis:** The concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production (IC₅₀) is determined.

ERK1/2 Phosphorylation Assay

This assay quantifies the activation of the ERK signaling pathway, a common downstream target of β -arrestin-mediated signaling.



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Workflow for an ERK phosphorylation assay.

Methodology:

- **Cell Treatment:** Cells expressing the relevant β -adrenergic receptor are treated with 4-Hydroxyphenyl Carvedilol for various times and at different concentrations.
- **Cell Lysis:** Cells are lysed to extract total protein.
- **SDS-PAGE and Western Blotting:** Protein lysates are separated by size using SDS-polyacrylamide gel electrophoresis and transferred to a membrane.
- **Immunoblotting:** The membrane is probed with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK, followed by incubation with secondary antibodies conjugated to a detectable enzyme (e.g., HRP).
- **Detection and Analysis:** The signal is detected using a chemiluminescent substrate, and the band intensities are quantified to determine the ratio of p-ERK to total ERK.

Conclusion

4-Hydroxyphenyl Carvedilol is a pharmacologically active metabolite of carvedilol with a distinct profile characterized by potent β -adrenergic receptor antagonism and weaker α 1-adrenergic blockade compared to the parent drug. Its pharmacokinetic properties result in lower systemic exposure than carvedilol. The potential for biased agonism at β -adrenergic receptors, a hallmark of carvedilol, warrants further investigation for this metabolite, as it may contribute to the overall therapeutic effects of carvedilol treatment. This technical guide provides a foundational understanding of the pharmacological characteristics of 4-Hydroxyphenyl Carvedilol for professionals engaged in cardiovascular drug research and development.

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